1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-methylphenyl group and a methanamine moiety at the 5-position. This compound (CAS 937665-65-1) is part of a broader class of oxadiazole derivatives known for their diverse pharmacological and material science applications. It is available at 96% purity and is cataloged under MFCD09034248 .
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVGWXDOQVBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate This intermediate is then cyclized using acyl chloride to form the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro evaluations demonstrated that certain derivatives achieved IC50 values in the nanomolar range against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | PANC-1 | 0.65 | CA inhibition |
| This compound | SK-MEL-2 | 2.41 | CA inhibition |
Neurological Applications
The potential use of oxadiazole derivatives in treating neurological disorders has been explored. Studies suggest that these compounds may possess anticonvulsant properties, which could be beneficial in managing conditions like epilepsy . The mechanism may involve modulation of neurotransmitter pathways or direct action on ion channels.
Antimicrobial Properties
Some derivatives of oxadiazoles have shown promising antimicrobial activity against various pathogens. The structural characteristics of the oxadiazole ring enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions .
Case Study 1: Carbonic Anhydrase Inhibition
In a study examining the inhibition of carbonic anhydrases by oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against different isoforms of carbonic anhydrase. The most potent inhibitors demonstrated selectivity for tumor-associated isoforms (hCA IX and XII), suggesting their potential as targeted cancer therapies .
Case Study 2: Neuropharmacological Assessment
A separate study focused on evaluating the anticonvulsant effects of novel oxadiazole derivatives in animal models. The results indicated a significant reduction in seizure activity compared to control groups, highlighting the therapeutic potential of these compounds in treating epilepsy .
Mechanism of Action
The mechanism by which 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Positional Isomers: 2-Methylphenyl vs. 4-Methylphenyl
Target Compound : 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
4-Methylphenyl Analogue : [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Molecular Formula : C₁₀H₁₁N₃O
- Molecular Weight : 189.22 g/mol
- CAS : 890324-74-0 .
- Comparison : The 4-methylphenyl isomer exhibits similar molecular weight but distinct steric and electronic properties due to para-substitution. This positional difference may alter receptor binding in biological systems.
Halogen-Substituted Derivatives
4-Chlorophenyl Derivative : [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- 2-Chlorophenyl Derivative: [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS: 883548-05-8 .
Methoxy-Substituted Derivatives
- 2,3-Dimethoxyphenyl Derivative: 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Molecular Formula: C₁₁H₁₃N₃O₃·HCl Molecular Weight: 235.24 g/mol (free base) CAS: Not explicitly listed; MFCD09034267 . Comparison: Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to demethylation.
Variations in the Amine Moiety
- N-Methyl Derivatives :
- Example : N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- CAS : 1185300-67-7 .
Ethanamine vs. Methanamine :
- Example : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
- Molecular Formula : C₁₁H₁₃N₃O
- CAS : 915922-88-2 .
- Comparison : The ethyl extension increases hydrophobicity, which may enhance blood-brain barrier penetration.
Hydrochloride Salts
Hydrochloride salts are common for improved solubility and crystallinity:
- Target Compound Hydrochloride: Not directly listed, but analogues like [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1224168-35-7) are available .
- Impact : Salt formation typically enhances aqueous solubility, facilitating formulation in drug development.
Biological Activity
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and pharmacokinetic profiles.
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
- CAS Registry Number : 883547-38-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits significant anticancer properties and interacts with multiple biological pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles, including this compound, possess potent anticancer effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC values in the micromolar range. Specifically, some derivatives exhibited IC values as low as 0.65 µM against MCF-7 cells .
| Cell Line | IC (µM) |
|---|---|
| CEM-13 | < 1 |
| MCF-7 | 0.65 |
| MDA-MB-231 | 2.41 |
The mechanisms through which this compound exerts its biological effects are diverse:
- Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a critical role in tumor growth and survival .
Pharmacokinetic Profile
The pharmacokinetics of this compound suggests favorable absorption and distribution characteristics. Studies indicate:
- Bioavailability : The compound demonstrates good bioavailability and a suitable volume of distribution.
Case Studies
Several research articles have documented the efficacy of oxadiazole derivatives in preclinical settings:
-
Study on Anticancer Activity :
- A study evaluated a series of oxadiazole derivatives, including the target compound, revealing significant anticancer activity against multiple cell lines .
- The study highlighted that compounds with structural modifications exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how can reaction conditions be optimized?
- The compound can be synthesized via cyclization of precursor amidoximes or through coupling reactions. For example, a general procedure involves reacting 2-methylphenyl-substituted precursors with hydroxylamine to form the oxadiazole ring, followed by functionalization of the methanamine group . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and solvent systems (e.g., ethanol or DMF) to improve yields (73–99% reported for analogous compounds) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR is essential for verifying the oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons) and methanamine group (δ ~3.5–4.0 ppm for CH₂NH₂) . HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₂N₃O: 190.0975) . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds (~1600–1650 cm⁻¹) .
Q. How can crystallization and X-ray diffraction be used to resolve its solid-state structure?
- Slow evaporation in polar solvents (e.g., methanol/water mixtures) promotes single-crystal growth. SHELXL software is widely used for refinement, leveraging high-resolution data to resolve bond lengths (e.g., C-N in oxadiazole: ~1.30–1.35 Å) and dihedral angles . For hydrochloride salts, counterion interactions can be analyzed via Hirshfeld surfaces .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Key modifications include:
- Substituent variation on the phenyl ring : Electron-withdrawing groups (e.g., -Cl, -Br) may enhance binding to hydrophobic enzyme pockets .
- Oxadiazole ring substitution : Replacing the 2-methylphenyl group with heteroaromatic systems (e.g., pyridinyl) alters electronic properties and solubility .
- Methanamine functionalization : Converting to amides or ureas improves metabolic stability . Bioactivity data from analogous compounds (e.g., IC₅₀ values against cancer cell lines) should be benchmarked .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like sphingosine kinase or bacterial enzymes, using crystal structures from the PDB . ADMET prediction tools (e.g., SwissADME) assess logP (~2.5), aqueous solubility, and CYP450 inhibition risks. For example, the oxadiazole ring’s polarity may reduce blood-brain barrier penetration .
Q. How do stability studies under physiological conditions inform formulation strategies?
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Oxadiazoles are generally stable at neutral pH but may hydrolyze under acidic conditions . Thermal stability : TGA/DSC analyses reveal decomposition temperatures (e.g., >200°C for related compounds) . Hydrochloride salts improve shelf life by reducing hygroscopicity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or enzymatic batches . Off-target profiling : Use kinase panels or proteomics to identify non-specific effects. For example, conflicting cytotoxicity data may arise from differences in cell membrane permeability .
Q. How can the oxadiazole moiety’s electronic properties be exploited in materials science applications?
- The conjugated π-system of oxadiazole enables use in organic semiconductors. Cyclic voltammetry measures redox potentials (e.g., E₁/₂ ~ -1.2 V vs. Ag/AgCl), while DFT calculations (e.g., Gaussian) model HOMO/LUMO gaps (~3.5 eV) for optoelectronic device design .
Methodological Considerations
- Synthesis Troubleshooting : Low yields may result from incomplete cyclization; use microwave-assisted synthesis to accelerate reactions .
- Data Interpretation : Ambiguous NMR splitting? Employ 2D techniques (COSY, HSQC) to assign coupling patterns .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blotting for target inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
